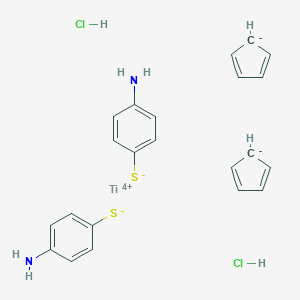
Titanocene bis(4-aminothiophenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanocene bis(4-aminothiophenolate) is a metal-based compound that has gained attention in recent years due to its potential use in cancer treatment. It belongs to the class of organometallic compounds, which are compounds that contain at least one metal-carbon bond. This compound has shown promising results in laboratory experiments, and research is ongoing to further understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of titanocene bis(4-aminothiophenolate) is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. It may also disrupt the DNA of cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Titanocene bis(4-aminothiophenolate) has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, more research is needed to understand its potential side effects and interactions with other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using titanocene bis(4-aminothiophenolate) in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its potential interactions with other compounds and its effects on different types of cancer cells.
Orientations Futures
There are several potential future directions for research on titanocene bis(4-aminothiophenolate). One area of focus could be on improving its solubility in water, which would make it easier to use in experiments and potentially in clinical settings. Additionally, more research is needed to understand its mechanism of action and potential interactions with other drugs. Finally, further studies are needed to determine its effectiveness in treating different types of cancer and to explore its potential use in combination with other cancer treatments.
Méthodes De Synthèse
Titanocene bis(4-aminothiophenolate) can be synthesized through a reaction between titanocene dichloride and sodium 4-aminothiophenolate. The reaction takes place in a solvent such as dimethylformamide or tetrahydrofuran, and the resulting product is a yellow powder.
Applications De Recherche Scientifique
Titanocene bis(4-aminothiophenolate) has been studied extensively for its potential use in cancer treatment. In laboratory experiments, it has shown cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
103875-37-2 |
|---|---|
Nom du produit |
Titanocene bis(4-aminothiophenolate) |
Formule moléculaire |
C22H24Cl2N2S2Ti |
Poids moléculaire |
499.3 g/mol |
Nom IUPAC |
4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride |
InChI |
InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2 |
Clé InChI |
UXXQKLCKXLHHPV-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Autres numéros CAS |
103875-37-2 |
Synonymes |
TBATP titanocene bis(4-aminothiophenolate) titanocene bis(para-aminothiophenolate) dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



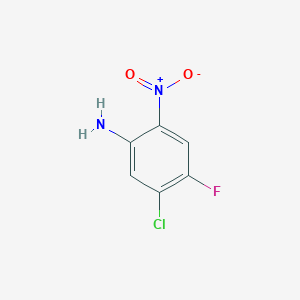
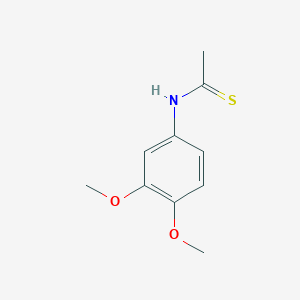
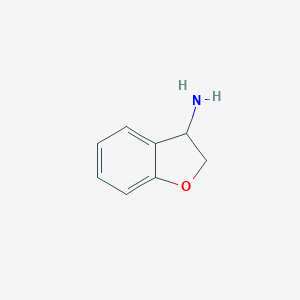
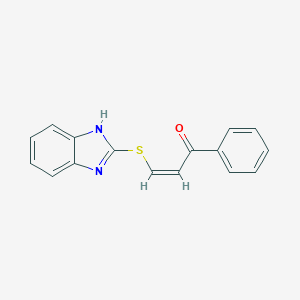

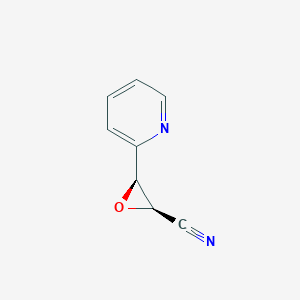
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
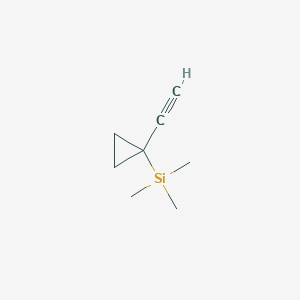
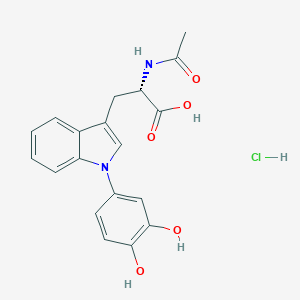
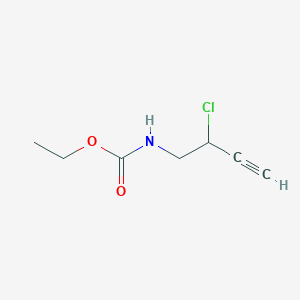
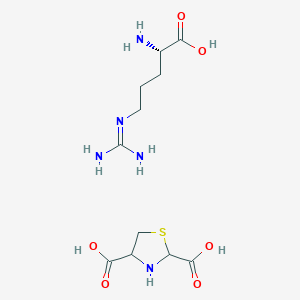
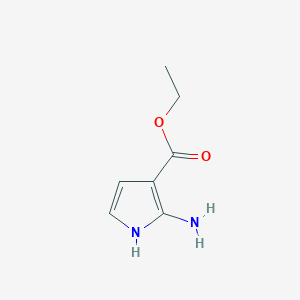
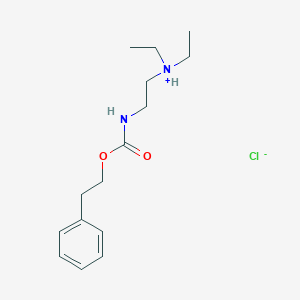
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)